molecular formula C26H24FN5O B11190404 4-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

4-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11190404
M. Wt: 441.5 g/mol
InChI Key: GWGICVOTBQOJDA-UHFFFAOYSA-N
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Description

4-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a dimethylamino group, a fluorophenyl group, and a dihydropyrimido[1,2-a]benzimidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves multiple steps, including the formation of the dihydropyrimido[1,2-a]benzimidazole core and the subsequent attachment of the dimethylamino and fluorophenyl groups. The reaction conditions typically involve the use of organic solvents such as ethanol and dichloromethane, and the reactions are carried out under controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., ethanol, dichloromethane). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

4-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst or intermediate in organic synthesis reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. This compound’s combination of functional groups and core structure makes it particularly valuable for specific research applications and potential therapeutic uses .

Properties

Molecular Formula

C26H24FN5O

Molecular Weight

441.5 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C26H24FN5O/c1-16-23(25(33)29-19-12-10-18(27)11-13-19)24(17-8-14-20(15-9-17)31(2)3)32-22-7-5-4-6-21(22)30-26(32)28-16/h4-15,24H,1-3H3,(H,28,30)(H,29,33)

InChI Key

GWGICVOTBQOJDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)N(C)C)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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